1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol
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Overview
Description
1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a butenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with but-3-en-1-yl magnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The resulting product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The butenyl group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanal.
Reduction: Formation of 1-(But-3-en-1-yl)-4,4-dimethylcyclohexane.
Substitution: Formation of halogenated derivatives such as 1-(But-3-en-1-yl)-4,4-dimethylcyclohexyl chloride or bromide.
Scientific Research Applications
1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The butenyl group may interact with cellular membranes, influencing membrane fluidity and permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol can be compared with similar compounds such as:
1-(But-3-en-1-yl)-4,4-dimethylcyclohexane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
4,4-Dimethylcyclohexanol: Lacks the butenyl group, leading to different physical and chemical properties.
1-(But-3-en-1-yl)-cyclohexanol: Lacks the dimethyl substitution, affecting its steric and electronic properties.
Properties
CAS No. |
96517-15-6 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-but-3-enyl-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-4-5-6-12(13)9-7-11(2,3)8-10-12/h4,13H,1,5-10H2,2-3H3 |
InChI Key |
STDOQAZQGWZBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CCC=C)O)C |
Origin of Product |
United States |
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